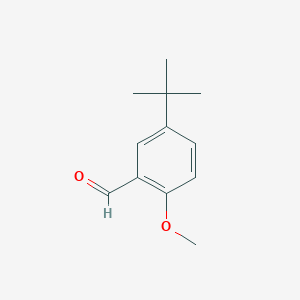

Boc-(R)-3-amino-5-hexynoic acid

Descripción general

Descripción

Synthesis Analysis

The synthesis of Boc-protected amino acids is a critical step in the preparation of peptides for pharmaceutical applications. In the case of (S)-2-Boc-Amino-8-(R)-(tert-butyldimethylsilanyloxy) decanoic acid, a precursor to the unusual amino acid residue of the anticancer agent Microsporin B, the synthesis involved a Suzuki coupling followed by asymmetric homogeneous hydrogenation . This method showcases the importance of protecting groups in the synthesis of complex molecules, allowing for the selective modification of specific parts of the molecule while leaving others unaffected.

Molecular Structure Analysis

While the provided papers do not directly discuss the molecular structure of Boc-(R)-3-amino-5-hexynoic acid, they do provide insight into the structural considerations of similar Boc-protected amino acids. The presence of the Boc group (tert-butoxycarbonyl) is a common strategy to protect the amine functionality during peptide synthesis. The molecular structure of these compounds is designed to be stable under certain conditions but allows for deprotection when needed, as seen in the synthesis of the derivative of 2-amino-6-mercaptohexanoic acid .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Boc-protected amino acids are tailored to ensure the stability of the protective groups while allowing for further reactions to occur at other sites of the molecule. For instance, the derivative of 2-amino-6-mercaptohexanoic acid was stable to acidolysis but could be deprotected with simultaneous disulfide formation by treatment with diphenyl sulfoxide and trichloromethylsilane . This highlights the chemical reactivity of such compounds and the careful orchestration of reactions required to achieve the desired end products.

Physical and Chemical Properties Analysis

The physical and chemical properties of Boc-protected amino acids are influenced by the protective groups and the overall structure of the molecule. These properties are crucial for the solubility, stability, and reactivity of the compounds in various stages of peptide synthesis. The Boc group, in particular, is known for its ease of removal under acidic conditions, which is a valuable property in the stepwise construction of peptides. The papers provided do not offer specific details on the physical and chemical properties of Boc-(R)-3-amino-5-hexynoic acid, but they do illustrate the general characteristics of Boc-protected amino acids used in peptide synthesis .

Aplicaciones Científicas De Investigación

Synthesis of 5-Hydroxypipecolic Acid

Boc-(R)-3-amino-5-hexynoic acid is involved in the synthesis of 5-hydroxypipecolic acid, a compound significant in organic chemistry and potentially in pharmaceuticals. The process involves using diethyl malonate derivatives to synthesize racemic 2-amino-5-hexenoic acid, followed by enzymatic resolution to produce the L- and D-enantiomers. These enantiomers are then protected with tert-butoxycarbonyl (Boc) and further processed through various steps including oxidation, hydrolytic kinetic resolution, and intramolecular cyclization to yield 5-hydroxypipecolic acid (Krishnamurthy et al., 2015).

Syntheses of Kainoid Amino Acids

In another application, Boc-protected 7-azabicyclo[2.2.1]heptadienes are used as precursors in the syntheses of neuroexcitants like alpha-kainic acid and dihydroallokainic acid. These syntheses utilize an intermolecular radical addition process, showcasing the versatility of Boc-protected compounds in creating complex structures (Hodgson et al., 2005).

Development of Unnatural Amino Acids

The compound is also part of studies in developing unnatural amino acids, like one that mimics a tripeptide β-strand and forms β-sheet-like hydrogen-bonded dimers. This research expands the potential of amino acids in designing novel peptides and proteins (Nowick et al., 2000).

Enzyme Inhibitor Development

Furthermore, Boc-protected amino acid derivatives have been explored in the synthesis of enzyme inhibitors. For instance, a study on the synthesis of a potent inhibitor of rat methionine adenosyltransferases involved the conversion of N-Boc derivatives, demonstrating the role of Boc-protected compounds in medicinal chemistry (Kappler et al., 1987).

Synthesis of β2 and β3-Amino Acids

Boc-protected amino acids are also pivotal in synthesizing β2- and β3-amino acids, which are crucial for designing new pharmaceuticals and peptidomimetics. A study demonstrates a regio- and enantiodivergent approach to synthesize these compounds using a one-pot reaction (Lin et al., 2019).

Synthesis of Tritium Labelled Cholecystokinin Derivative

In radiopharmaceutical research, Boc-protected amino acids have been used in the synthesis of tritium-labelled cholecystokinin derivatives, which are important for various biological assays including binding studies (Sasaki et al., 1985).

Peptide Synthesis

Boc-protected amino acids are also used in peptide synthesis, where they serve as protective groups for amino acid terminals and side chains. Their use demonstrates the diverse applications in the synthesis of complex peptides and amino acid complexes (Isied et al., 1982).

Mecanismo De Acción

Target of Action

Boc-®-3-amino-5-hexynoic acid, also known as (3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]hex-5-ynoic acid, is a compound that primarily targets amines in organic synthesis . The tert-butyloxycarbonyl (Boc) group is a protecting group used in organic synthesis . It can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .

Mode of Action

The Boc group interacts with its targets (amines) by forming a protective layer around them. This protection allows the amines to undergo various reactions without being affected by other reactive species in the reaction mixture . The Boc group can be removed from the amines with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .

Biochemical Pathways

The addition and removal of the Boc group from amines is a key step in many biochemical pathways, particularly in the synthesis of complex organic molecules. The ability to protect amines with the Boc group allows chemists to selectively manipulate different parts of a molecule without affecting the amines .

Pharmacokinetics

The pharmacokinetics of similar compounds suggest that the boc group may improve the stability and solubility of the compound, potentially enhancing its bioavailability

Result of Action

The primary result of the action of Boc-®-3-amino-5-hexynoic acid is the protection of amines during organic synthesis. This protection allows for the selective manipulation of other parts of the molecule, enabling the synthesis of complex organic compounds .

Safety and Hazards

Direcciones Futuras

Efficient and sustainable methods for N-Boc deprotection are being explored. For instance, a method using a choline chloride/p-toluenesulfonic acid deep eutectic solvent (DES) as a reaction medium plus catalyst has been described . This allows the deprotection of a wide variety of N-Boc derivatives in excellent yields .

Propiedades

IUPAC Name |

(3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]hex-5-ynoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO4/c1-5-6-8(7-9(13)14)12-10(15)16-11(2,3)4/h1,8H,6-7H2,2-4H3,(H,12,15)(H,13,14)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZRLAJLEZVWLOV-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC#C)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC#C)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70426576 | |

| Record name | (3R)-3-[(tert-Butoxycarbonyl)amino]hex-5-ynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70426576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-(R)-3-amino-5-hexynoic acid | |

CAS RN |

332064-91-2 | |

| Record name | (3R)-3-[(tert-Butoxycarbonyl)amino]hex-5-ynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70426576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-3-(Boc-amino)-5-hexynoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-(2-Chloro-phenoxy)-propyl]-methyl-amine](/img/structure/B1277140.png)

![2-[2-(Dimethylamino)ethoxy]-3-methoxybenzaldehyde](/img/structure/B1277145.png)

![(+)-Bis[(R)-1-phenylethyl]amine](/img/structure/B1277152.png)